molecular formula C14H13F3N2O B7596291 N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide

N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide

Cat. No. B7596291
M. Wt: 282.26 g/mol
InChI Key: YJPXDTGFMZQQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMF-TF and is a potent inhibitor of a class of enzymes known as protein kinases. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in the development of various diseases, including cancer. DMF-TF has shown promise as a tool for studying the role of protein kinases in disease and for developing new therapies that target these enzymes.

Mechanism of Action

DMF-TF works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. Protein kinases phosphorylate specific proteins, which can activate or deactivate them, leading to changes in cellular behavior. DMF-TF binds to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. This inhibition can lead to changes in cellular behavior and can be used to study the role of protein kinases in disease.
Biochemical and Physiological Effects:
DMF-TF has been shown to have a range of biochemical and physiological effects. Inhibition of protein kinases by DMF-TF can lead to changes in cellular behavior, including changes in gene expression, cell cycle progression, and apoptosis. DMF-TF has also been shown to have anti-inflammatory effects, and it has been proposed as a potential therapy for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMF-TF is its potency and specificity for protein kinases. DMF-TF has been shown to be a highly effective inhibitor of a range of protein kinases, making it a valuable tool for studying their role in disease. However, one limitation of DMF-TF is its potential toxicity. DMF-TF has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on DMF-TF. One area of interest is the development of new therapies that target protein kinases using DMF-TF as a lead compound. DMF-TF has already been used to develop several drugs that are currently in clinical trials, and further research could lead to the development of new therapies for a range of diseases. Another area of interest is the development of new inhibitors that are more potent and selective than DMF-TF. Finally, further research is needed to fully understand the biochemical and physiological effects of DMF-TF and to determine its potential as a therapeutic agent.

Synthesis Methods

DMF-TF can be synthesized using a multi-step process that involves the reaction of several reagents. The synthesis process typically begins with the reaction of 3,4,5-trifluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1,5-dimethylpyrrol-2-yl)methylamine to form the desired product, DMF-TF. The final product is typically purified using column chromatography or recrystallization.

Scientific Research Applications

DMF-TF has been used extensively in scientific research to study the role of protein kinases in various diseases. For example, DMF-TF has been used to investigate the role of protein kinases in the development of cancer, Alzheimer's disease, and diabetes. DMF-TF has also been used to develop new therapies that target protein kinases, including drugs that are currently in clinical trials.

properties

IUPAC Name

N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c1-8-3-4-10(19(8)2)7-18-14(20)9-5-11(15)13(17)12(16)6-9/h3-6H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPXDTGFMZQQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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